molecular formula C13H10ClN B11893473 2-(Chloromethyl)naphthalene-8-acetonitrile

2-(Chloromethyl)naphthalene-8-acetonitrile

Cat. No.: B11893473
M. Wt: 215.68 g/mol
InChI Key: ZGEQDYMFZLMHLK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C13H10ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chloromethyl group and an acetonitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)naphthalene-8-acetonitrile typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of 2-methylnaphthalene with chlorinating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . Another method involves the use of paraformaldehyde and hydrochloric acid in the presence of phosphoric acid and acetic acid, followed by purification through distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using similar reagents and conditions as described above. The choice of catalysts and solvents can vary based on cost, availability, and environmental considerations. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)naphthalene-8-acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of derivatives with new functional groups replacing the chloromethyl group.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

2-(Chloromethyl)naphthalene-8-acetonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.

    Agriculture: Potential use in the synthesis of agrochemicals such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)naphthalene-8-acetonitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)naphthalene: Similar structure but lacks the nitrile group.

    1-(Chloromethyl)naphthalene: Chloromethyl group attached at a different position on the naphthalene ring.

    2-(Bromomethyl)naphthalene: Bromomethyl group instead of chloromethyl group.

Uniqueness

2-(Chloromethyl)naphthalene-8-acetonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

2-[7-(chloromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H10ClN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2

InChI Key

ZGEQDYMFZLMHLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)C(=C1)CC#N

Origin of Product

United States

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